1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
Description
1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one (CAS 26438-48-2) is a quinoxaline-derived heterocyclic compound featuring a hydroxyl group at position 1, a methyl group at position 3, and an oxido moiety at position 4, forming a zwitterionic structure. This compound’s unique electronic configuration arises from the conjugated π-system of the quinoxalinium core, which is stabilized by intramolecular hydrogen bonding between the hydroxyl and oxido groups.
Properties
IUPAC Name |
1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRXNHVIQLCYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320602 | |
| Record name | 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26438-48-2 | |
| Record name | NSC368689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Identification and Structural Overview
- Molecular Formula: C₉H₈N₂O₃
- Molecular Weight: 192.17 g/mol
- CAS Number: 26438-48-2
- Synonyms: 4-hydroxy-2-methyl-3-oxo-3,4-dihydroquinoxaline 1-oxide, 1-hydroxy-3-methyl-4-oxy-1H-quinoxalin-2-one.
Preparation Methods
General Synthetic Strategy for Quinoxaline-2-one N-Oxides
The synthesis of 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one typically follows a multi-step approach, leveraging established methodologies for quinoxaline and its N-oxide derivatives:
Stepwise Synthesis Overview
| Step | Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine + 3-methylglyoxylic acid or derivative | Forms 3-methylquinoxalin-2-one core |
| 2 | N-Oxidation | Oxidant (e.g., m-CPBA, H₂O₂, peracetic acid) | Selective oxidation at N-4 position |
| 3 | Hydroxylation | Aqueous workup or controlled hydrolysis | Introduces 1-hydroxy group if not introduced earlier |
Detailed Steps
Step 1: Synthesis of 3-Methylquinoxalin-2-one
- Condensation of o-phenylenediamine with 3-methylglyoxylic acid (or 3-methyl-2-oxopropanal) under reflux in ethanol or acetic acid yields the quinoxalinone skeleton.
Step 2: N-Oxidation
- Oxidation of the 3-methylquinoxalin-2-one is achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, selectively at the N-4 position to yield the 4-oxide (N-oxide) derivative.
Step 3: Hydroxylation
- The hydroxy group at position 1 can be introduced either during the cyclization (if the starting glyoxylic acid has a hydroxy group) or via post-synthetic hydrolysis under controlled conditions.
Representative Synthetic Route
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | o-Phenylenediamine, 3-methylglyoxylic acid | Acetic acid, reflux | 3-methylquinoxalin-2-one |
| 2 | 3-methylquinoxalin-2-one | m-CPBA, DCM, 0–25°C | 3-methylquinoxalin-2-one 4-oxide |
| 3 | 3-methylquinoxalin-2-one 4-oxide | Mild base, aqueous workup | This compound |
Alternative and Related Synthetic Approaches
While no direct literature reference details the unique preparation of this compound, methodologies for related N-oxide quinoxalines and 1,3,4-oxadiazole derivatives provide insight into possible variations:
- Oxidative Cyclization: Use of oxidants such as hydrogen peroxide or peracids for N-oxidation is well-established for heterocyclic N-oxides.
- Microwave-Assisted Synthesis: Some quinoxaline N-oxides can be synthesized rapidly under microwave irradiation, improving yields and reducing reaction times.
- Eco-friendly Oxidants: Recent trends favor the use of green oxidants like peracetic acid or oxygen in the presence of catalysts for N-oxidation.
Data Table: Key Reaction Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, Acetic acid | For oxidation and cyclization, respectively |
| Temperature | 0–25°C (oxidation) | To control selectivity and avoid over-oxidation |
| Oxidant | m-CPBA, H₂O₂ | m-CPBA preferred for selectivity |
| Reaction Time | 1–4 hours | Depending on scale and method |
| Yield | 60–90% (literature values) | Dependent on purification and workup |
Research Findings and Observations
- Selectivity: N-oxidation is typically selective for the N-4 position in quinoxalin-2-one derivatives, especially when using m-CPBA or similar peracids.
- Purification: The product can often be purified by recrystallization from ethanol or by column chromatography.
- Scalability: The described methods are amenable to gram-scale synthesis, as indicated by commercial suppliers.
- Safety: Standard precautions for handling oxidizing agents and aromatic amines apply.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The hydroxy and methyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different properties and applications .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular structure of 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one includes a quinoxaline core, which is known for its diverse biological activities. The presence of the hydroxy and oxido groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
This compound exhibits significant antibacterial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria, including resistant strains.
Case Study : A study demonstrated that derivatives of this compound showed minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant strains of Escherichia coli and Staphylococcus aureus.
Antifungal Properties
This compound has been evaluated for its antifungal activity, showing efficacy comparable to established antifungal agents.
Research Insights : In vitro tests revealed that it effectively inhibited the growth of Candida albicans, with an MIC similar to that of amphotericin B, indicating its potential as an alternative treatment option.
Anticancer Potential
The quinoxaline derivatives have been investigated for their anticancer properties. They exhibit cytotoxic effects on various cancer cell lines.
Key Findings : In studies involving human cancer cell lines, compounds similar to this compound demonstrated significant cell growth inhibition, suggesting their potential role in cancer therapy.
| Compound Name | Activity Type | MIC (µg/mL) | Notable Features |
|---|---|---|---|
| This compound | Antibacterial | <10 | Effective against Gram-negative bacteria |
| Quinoxaline derivative | Antifungal | <2 | Comparable efficacy to amphotericin B |
| Quinoxaline derivative for cancer treatment | Anticancer | N/A | Significant cytotoxic effects on cancer cells |
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its ability to form stable complexes with metal ions contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one are best contextualized against analogous quinoxaline and quinoline derivatives.
Table 1: Comparative Analysis of Selected Compounds
Key Structural and Functional Differences
Core Heterocycle: The target compound’s quinoxalinium core differs from quinolinone (e.g., Compound 11) and quinolone (e.g., J. Med. Chem. derivatives) systems.
Substituent Effects :
- The methyl group at position 3 in the target compound may sterically hinder interactions compared to bulkier substituents (e.g., pyrimidinyl carbonyl in Compound 11 or pentyl chains in J. Med. Chem. derivatives). Methoxy groups (e.g., 6-OCH₃ in 3b) could enhance solubility but reduce reactivity due to electron-donating effects .
Synthetic Accessibility :
- Compound 11 and J. Med. Chem. derivatives employ reflux-based coupling reactions, whereas the target compound’s synthesis remains unclear. The ethyl pyrazole carboxylate derivative () requires prolonged reflux (24 hours), suggesting higher synthetic complexity compared to one-step crystallizations (e.g., 3b) .
Analytical Characterization :
- The target compound lacks detailed spectral data in the evidence, unlike Compound 11, which was analyzed via IR (C=O, C=N stretches), ¹H NMR (CH₃, aromatic protons), and MS (molecular ion at m/z 352) . Methoxy-substituted derivatives (3b) were validated via elemental analysis and melting points (210–212°C) .
Biological Relevance :
- While Compound 11 was evaluated for antimicrobial activity, the target compound’s bioactivity remains unexplored in the provided data. Carboxamide derivatives () imply pharmacological targeting, likely in drug discovery pipelines .
Critical Analysis of Methodologies
- Structural Refinement : SHELX programs () are widely used for crystallographic refinement, suggesting that the target compound’s structure could benefit from SHELXL-based validation. ORTEP () would further aid in visualizing anisotropic displacement parameters.
- Gaps in Data: Direct comparisons of solubility, stability, or bioactivity (e.g., IC₅₀ values) are absent.
Biological Activity
1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is a compound of significant interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure that contributes to its biological activity. Its molecular formula is , and it features both hydroxyl and oxido functional groups, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Antioxidant Activity : The compound has shown potential as an antioxidant, capable of quenching reactive oxygen species (ROS) and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections.
Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Antioxidant Studies : A study demonstrated that at a concentration of 10 μM, this compound significantly reduced chemiluminescence associated with hydroxy radical production, indicating strong antioxidant properties .
- Antimicrobial Activity : In vitro tests revealed that the compound inhibited the growth of Mycobacterium tuberculosis at an IC90 of 6.8 μM, while showing limited cytotoxicity towards human lung fibroblasts (GI50 = 84.7 μM). This suggests a favorable therapeutic index for potential applications in tuberculosis treatment .
- Mechanism Elucidation : The mechanism behind its antioxidant activity was further investigated through luminol chemiluminescence assays, which confirmed its ability to mitigate oxidative damage without significant metal-chelating activity .
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, researchers evaluated the antioxidant efficacy of this compound using a luminol-based chemiluminescence assay. The results indicated that the compound effectively reduced luminescence by 86% compared to control samples, underscoring its potential as an antioxidant agent in clinical applications .
Case Study 2: Antimicrobial Potential
A separate study focused on the antimicrobial properties of the compound against various pathogens, including Staphylococcus aureus and Candida albicans. While it demonstrated some inhibitory effects against Mycobacterium tuberculosis, it was less effective against other tested strains, highlighting the need for further exploration into its spectrum of activity .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to other quinoxaline derivatives:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Quinoxaline (parent compound) | Moderate | Low | Moderate |
| 4-Hydroxyquinoline | Low | High | High |
Q & A
Q. What synthetic methodologies are appropriate for preparing 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one, and how can reaction conditions be optimized?
Synthesis of quinoxalinone derivatives typically involves cyclization reactions or oxidation of precursor heterocycles. For example, analogous compounds are synthesized via condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic or basic conditions . Optimization may involve adjusting pH, temperature, and catalysts (e.g., sulfuric acid for cyclization). Purification via recrystallization or chromatography should be validated using TLC or HPLC.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR : H and C NMR can confirm proton environments and carbon frameworks, with attention to deshielded protons near electronegative groups (e.g., hydroxyl and oxido moieties) .
- IR : Detect O–H (3200–3600 cm) and C=O (1650–1750 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. How should researchers safely handle this compound in laboratory settings?
- Use nitrile gloves and lab coats to avoid dermal exposure.
- Conduct reactions in a fume hood to prevent inhalation.
- Store in airtight containers away from light and moisture .
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve disorders or twinning in the crystal lattice?
- Use SHELXL for refinement, employing constraints (e.g., SIMU, DELU) to model anisotropic displacement parameters and split occupancy for disordered atoms .
- For twinned data, apply the TWIN/BASF commands in SHELXL to refine twin laws and scale factors .
- Validate refinement with R-factor convergence (<5%) and scrutiny of residual electron density maps .
Q. What computational tools are suitable for analyzing hydrogen-bonding networks and packing motifs in the crystal structure of this compound?
Q. How can researchers reconcile contradictions between experimental data (e.g., XRD vs. NMR) for this compound?
- XRD vs. NMR Discrepancies : Confirm sample purity (HPLC) and consider polymorphism. XRD provides solid-state conformation, while NMR reflects solution-state dynamics .
- Thermogravimetric Analysis (TGA) : Rule out solvent inclusion in the crystal lattice affecting XRD data .
- DFT Calculations : Compare computed (gas-phase) and experimental structures to identify conformational flexibility .
Methodological Considerations
Q. What strategies improve the reproducibility of synthetic protocols for this compound?
Q. How can researchers validate the accuracy of crystallographic refinement for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
